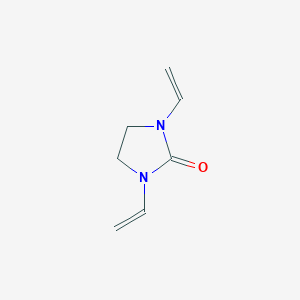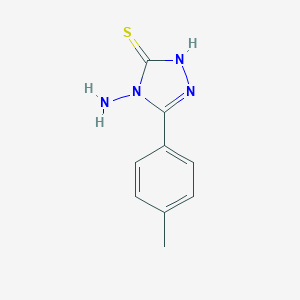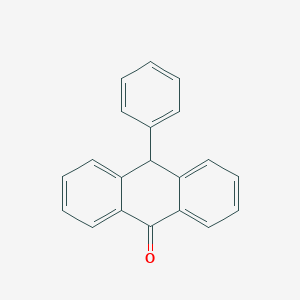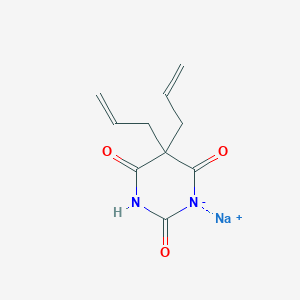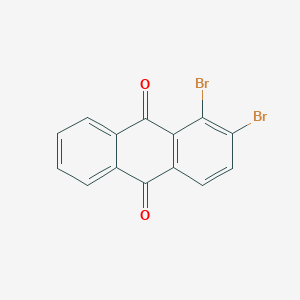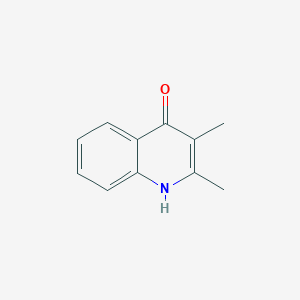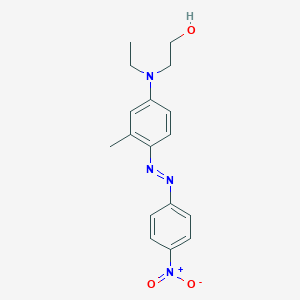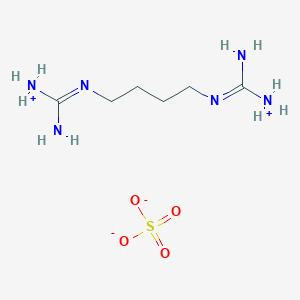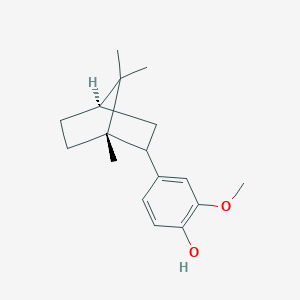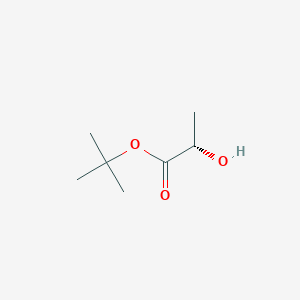
tert-Butyl (S)-(-)-Lactat
Übersicht
Beschreibung
tert-Butyl (S)-(-)-lactate: is an organic compound that belongs to the class of esters. It is derived from lactic acid and tert-butyl alcohol. This compound is known for its chiral nature, meaning it has a specific three-dimensional arrangement that makes it optically active. The (S)-(-) designation indicates that it is the levorotatory enantiomer, which rotates plane-polarized light to the left.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (S)-(-)-lactate is used as a chiral building block in the synthesis of various enantiomerically pure compounds. It is also employed as a solvent and reagent in organic synthesis due to its unique reactivity and stability.
Biology: In biological research, tert-Butyl (S)-(-)-lactate is used in the study of metabolic pathways involving lactic acid. It serves as a model compound to understand the behavior of lactate esters in biological systems.
Medicine: This compound is explored for its potential use in drug delivery systems. Its biocompatibility and ability to undergo hydrolysis to release lactic acid make it a candidate for controlled release formulations.
Industry: tert-Butyl (S)-(-)-lactate is used in the production of biodegradable polymers and as a solvent in various industrial applications. Its role in the synthesis of specialty chemicals and materials is also significant.
Wirkmechanismus
Target of Action
Tert-Butyl (S)-(-)-lactate, a derivative of the tert-butyl group, is a complex compound with a variety of potential targetsThe tert-butyl group, from which it is derived, is known to interact with various biochemical entities . It’s worth noting that the specific targets can vary depending on the context of the compound’s use.
Mode of Action
The tert-butyl group is known for its unique reactivity pattern . It is very bulky and is used in chemistry for kinetic stabilization . This steric hindrance can influence the compound’s interaction with its targets and any resulting changes. The specific interactions would depend on the biochemical context in which the compound is used.
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways . The compound’s effect on these pathways would depend on its specific targets and mode of action.
Pharmacokinetics
It’s known that the tert-butyl group can pose challenges due to its susceptibility to metabolism This could impact the bioavailability of the compound
Result of Action
The tert-butyl group is known to have a significant impact on the progress of a chemical reaction, a phenomenon known as the thorpe–ingold effect . This could potentially influence the molecular and cellular effects of the compound’s action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-Butyl (S)-(-)-lactate. For instance, the U.S. Environmental Protection Agency (EPA) has taken action to reduce exposures to certain chemicals that are persistent, bioaccumulative, and toxic (PBT), which could include compounds related to the tert-butyl group . These environmental regulations could influence the compound’s action and efficacy.
Biochemische Analyse
Biochemical Properties
tert-Butyl (S)-(-)-lactate plays a significant role in biochemical reactions. It interacts with enzymes such as alcohol dehydrogenases from Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH). These enzymes have demonstrated catalytic activity toward the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to tert-Butyl (S)-(-)-lactate .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl (S)-(-)-lactate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (S)-(-)-lactate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of tert-Butyl (S)-(-)-lactate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
tert-Butyl (S)-(-)-lactate is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it interacts with transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification of Lactic Acid: One common method to prepare tert-Butyl (S)-(-)-lactate involves the esterification of (S)-lactic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of methyl (S)-lactate with tert-butyl alcohol in the presence of a catalyst like sodium methoxide. This method is advantageous as it can be performed under milder conditions compared to direct esterification.
Industrial Production Methods: In industrial settings, the production of tert-Butyl (S)-(-)-lactate often involves continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to batch processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: tert-Butyl (S)-(-)-lactate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield (S)-lactic acid and tert-butyl alcohol.
Oxidation: While the ester group is generally resistant to oxidation, the lactate moiety can be oxidized under strong oxidative conditions to produce corresponding carboxylic acids.
Reduction: Reduction of tert-Butyl (S)-(-)-lactate is less common but can be achieved using strong reducing agents to yield alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Strong reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: (S)-lactic acid and tert-butyl alcohol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Vergleich Mit ähnlichen Verbindungen
Methyl (S)-lactate: Similar ester derived from (S)-lactic acid and methanol.
Ethyl (S)-lactate: Ester derived from (S)-lactic acid and ethanol.
Propyl (S)-lactate: Ester derived from (S)-lactic acid and propanol.
Uniqueness: tert-Butyl (S)-(-)-lactate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other lactate esters, which have smaller alkyl groups and different physical and chemical properties.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMVXXFAJGOQO-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268997 | |
| Record name | 1,1-Dimethylethyl (2S)-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13650-70-9 | |
| Record name | 1,1-Dimethylethyl (2S)-2-hydroxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13650-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2S)-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | t-Butyl (S)-(-)-lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


